(S)-Clenbuterol hydrochloride
CAS No.: 871984-59-7
Cat. No.: VC17979356
Molecular Formula: C12H19Cl3N2O
Molecular Weight: 313.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 871984-59-7 |
---|---|
Molecular Formula | C12H19Cl3N2O |
Molecular Weight | 313.6 g/mol |
IUPAC Name | (1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
Standard InChI | InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1 |
Standard InChI Key | OPXKTCUYRHXSBK-HNCPQSOCSA-N |
Isomeric SMILES | CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Canonical SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
(S)-Clenbuterol hydrochloride belongs to the class of phenethylamine derivatives. Its International Union of Pure and Applied Chemistry (IUPAC) name is 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol hydrochloride. Common synonyms include Spiropent, Ventipulmin, and Clenasma, reflecting its use in human and veterinary medicine . The compound’s stereospecific (S)-configuration enhances its receptor selectivity compared to the racemic mixture.
Molecular Structure
The molecular formula is , with a molecular weight of 313.65 g/mol (free base) and 350.06 g/mol for the hydrochloride salt. The structure comprises a dichlorinated aromatic ring linked to an ethanolamine side chain, with a tert-butyl group enhancing metabolic stability (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Melting Point | 174–176°C (decomposes) |
Solubility | Freely soluble in water, ethanol |
pKa | 9.6 (amine group) |
Partition Coefficient (logP) | 2.8 |
Synthesis and Manufacturing
Industrial Synthesis
The synthesis of (S)-Clenbuterol hydrochloride involves a multi-step process starting from 3,5-dichlorobenzyl alcohol. Key stages include:
-
Amination: Reaction with tert-butylamine in the presence of a palladium catalyst to form the intermediate 1-(4-nitro-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol.
-
Reduction: Catalytic hydrogenation reduces the nitro group to an amine.
-
Resolution: Chiral separation via high-performance liquid chromatography (HPLC) isolates the (S)-enantiomer.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Table 2: Synthetic Pathway Overview
Step | Reagents/Conditions | Intermediate |
---|---|---|
1 | tert-butylamine, Pd/C, 80°C | Nitro intermediate |
2 | H₂, Raney Ni, 50 psi | Amine intermediate |
3 | Chiral column (cellulose triacetate) | (S)-enantiomer |
4 | HCl gas, ethanol | (S)-Clenbuterol hydrochloride |
Pharmacological Mechanism
β2-Adrenergic Receptor Activation
(S)-Clenbuterol hydrochloride selectively binds to β2-adrenergic receptors in bronchial smooth muscle, triggering a cascade of intracellular events:
-
Receptor Activation: Conformational changes in the receptor activate Gs proteins.
-
cAMP Elevation: Adenylate cyclase converts ATP to cyclic AMP (cAMP), which inhibits myosin light-chain kinase (MLCK).
-
Bronchodilation: Reduced MLCK activity decreases smooth muscle contraction, dilating airways.
Metabolic Effects
At higher doses, the compound stimulates lipolysis via β3-adrenergic receptors in adipose tissue, increasing free fatty acid levels. It also exhibits anabolic effects in skeletal muscle by upregulating insulin-like growth factor 1 (IGF-1).
Table 3: Pharmacokinetic Profile
Parameter | Value |
---|---|
Bioavailability | 89% (oral) |
Half-life | 25–39 hours |
Protein Binding | 85–90% |
Metabolism | Hepatic (CYP3A4) |
Excretion | Renal (70%), fecal (30%) |
Therapeutic and Off-Label Applications
Medical Uses
-
Asthma Management: Approved in Europe for severe asthma exacerbations at doses of 20–40 μg/day.
-
Chronic Obstructive Pulmonary Disease (COPD): Off-label use improves forced expiratory volume (FEV₁) by 12–15%.
Veterinary Applications
-
Bronchodilation in Horses: Administered intravenously (0.8–1.6 μg/kg) to treat equine asthma.
-
Livestock Growth Promotion: Banned in the EU and US due to residue risks, but illicitly used to increase lean muscle mass .
Performance Enhancement
Despite WADA prohibitions, athletes misuse the drug (60–120 μg/day) for its anti-catabolic effects. Studies report a 3–5% increase in muscle mass over 6-week cycles.
Analytical Detection Methods
Chromatographic Techniques
-
LC-MS/MS: Limits of quantification (LOQ) at 0.1 ng/mL in urine.
-
GC-ECD: Used for hair sample analysis (detection window: 3–6 months).
Table 4: Detection Parameters
Matrix | Method | LOQ | Window |
---|---|---|---|
Urine | LC-MS/MS | 0.1 ng/mL | 2–4 days |
Serum | ELISA | 0.5 ng/mL | 12–48 hours |
Hair | GC-ECD | 5 pg/mg | 3–6 months |
Emerging Research and Future Directions
Recent studies explore (S)-Clenbuterol’s potential in:
-
Neuroprotection: Upregulation of brain-derived neurotrophic factor (BDNF) in Parkinsonian models.
-
Cachexia Management: Phase II trials show 1.2 kg lean mass retention in cancer patients over 12 weeks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume